(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescent Properties
A study by Zheng et al. (2011) focused on the design and synthesis of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. These compounds were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, and their structures were confirmed through various analytical techniques. The optical properties of these compounds were investigated, revealing interesting fluorescence characteristics that could have applications in materials science and molecular sensing Zheng et al., 2011.
Antimicrobial and Anticancer Activity
Another area of research is the development of novel pyrazole derivatives with potential antimicrobial and anticancer activities. Hafez et al. (2016) synthesized a series of new compounds that showed significant activity, with some exhibiting higher anticancer activity than the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial efficacy Hafez et al., 2016.
Antimicrobial Activity of Pyrazoline Derivatives
Research by Kumar et al. (2012) produced a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which were synthesized and tested for antimicrobial activity. Many of these compounds showed activity comparable to standard drugs, with those containing a methoxy group demonstrating high antimicrobial activity Kumar et al., 2012.
Coordination Chemistry and Structural Studies
Research into the coordination chemistry of pyrazole and pyridine-based ligands with transition metals has led to insights into their potential applications in catalysis and materials science. Sairem et al. (2012) investigated complexes involving these ligands and platinum group metals, providing valuable structural information through X-ray crystallography Sairem et al., 2012.
Catecholase Activity
Mouadili et al. (2013) explored the catecholase activity of in situ copper complexes with pyrazole and pyridine-based ligands, studying the influence of various parameters on the reaction rate. This research contributes to understanding the catalytic properties of these complexes and their potential applications in biochemical processes Mouadili et al., 2013.
Mechanism of Action
Target of Action
Compounds with pyrazole and pyrazine structures are often used in medicinal chemistry due to their wide range of biological activities . They can target various enzymes, receptors, and other proteins, depending on their specific structure and functional groups .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the function of the target protein, which can result in therapeutic effects . For example, some pyrazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of specific molecules within the cell .
Biochemical Pathways
The exact biochemical pathways affected by “(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol” would depend on its specific targets. Pyrazole and pyrazine derivatives can affect a wide range of pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Factors such as the compound’s size, polarity, and functional groups can influence how well it is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in inflammation, it could result in reduced inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more effective at specific pH levels, or their efficacy may be influenced by the presence of other drugs .
Properties
IUPAC Name |
(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-6,15H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMRYULOROIVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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